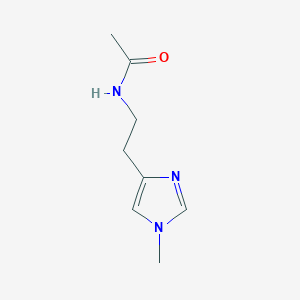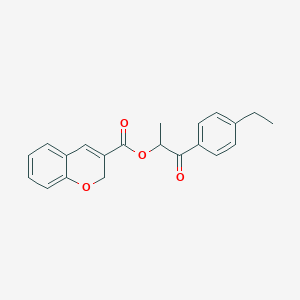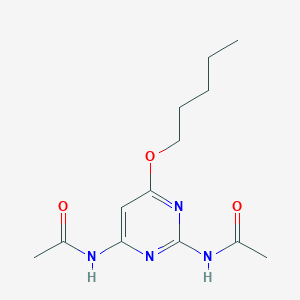
Ethyl 16-bromohexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 16-bromohexadecanoate is an organic compound with the molecular formula C18H35BrO2. It is an ester derivative of 16-bromohexadecanoic acid, where the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 16-bromohexadecanoate can be synthesized through the esterification of 16-bromohexadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 16-bromohexadecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Products include 16-hydroxyhexadecanoate, 16-aminohexadecanoate, or 16-thiohexadecanoate.
Reduction: The major product is 16-bromohexadecanol.
Oxidation: The major product is 16-bromohexadecanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 16-bromohexadecanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Utilized in the study of lipid metabolism and as a precursor for the synthesis of bioactive lipids.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for therapeutic agents.
Industry: Employed in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of ethyl 16-bromohexadecanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 16-bromohexadecanoic acid, which can then participate in metabolic pathways. The bromine atom in the molecule can also facilitate its incorporation into biological systems, affecting enzyme activity and cellular processes.
Comparación Con Compuestos Similares
Ethyl 16-bromohexadecanoate can be compared with similar compounds such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group. It has slightly different reactivity and physical properties.
16-Bromohexadecanoic acid: The parent acid of this compound, which lacks the ester group and has different solubility and reactivity.
Ethyl 16-chlorohexadecanoate: Similar ester structure but with a chlorine atom instead of bromine, leading to different chemical reactivity and biological activity.
This compound stands out due to its unique combination of a long aliphatic chain and a bromine atom, which imparts distinct chemical and physical properties useful in various applications.
Propiedades
Número CAS |
109557-87-1 |
|---|---|
Fórmula molecular |
C18H35BrO2 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
ethyl 16-bromohexadecanoate |
InChI |
InChI=1S/C18H35BrO2/c1-2-21-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h2-17H2,1H3 |
Clave InChI |
ALECVYUGESQIQC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCCCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12933437.png)
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine](/img/structure/B12933439.png)

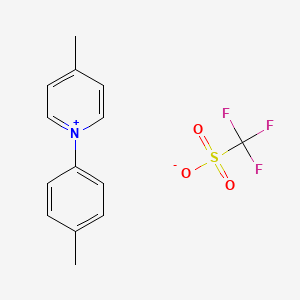
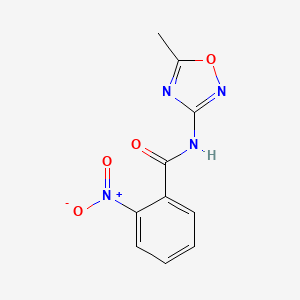
![2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)
![5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12933476.png)
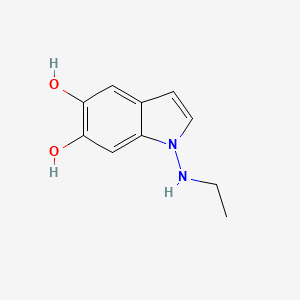
![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)

